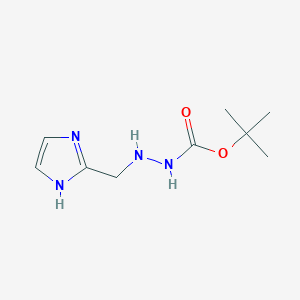
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate: is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a dry aprotic solvent like acetonitrile . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions: tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole oxides, while reduction can yield various hydrazine derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The imidazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. This coordination can modulate various biochemical pathways, leading to the desired biological effects .
類似化合物との比較
- tert-Butyl (1H-imidazol-2-yl)methylcarbamate
- tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Comparison: While these compounds share the imidazole ring structure, tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group. This functional group imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
tert-butyl N-(1H-imidazol-2-ylmethylamino)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-12-6-7-10-4-5-11-7/h4-5,12H,6H2,1-3H3,(H,10,11)(H,13,14) |
InChIキー |
ZSXAGCUCPFUIDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNCC1=NC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


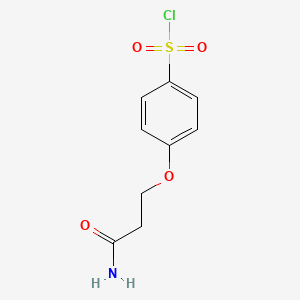
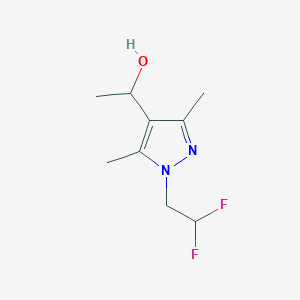
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
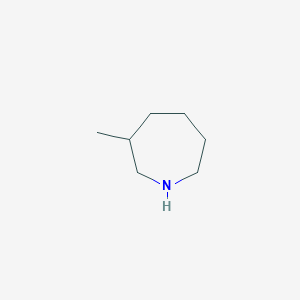
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
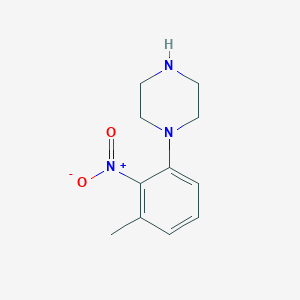


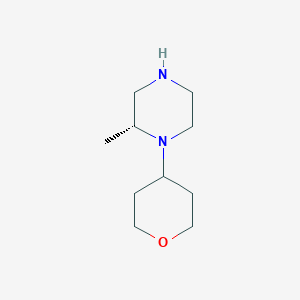
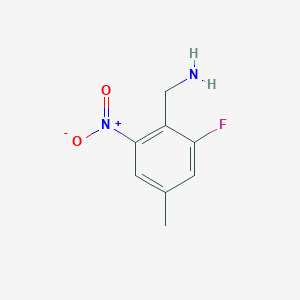
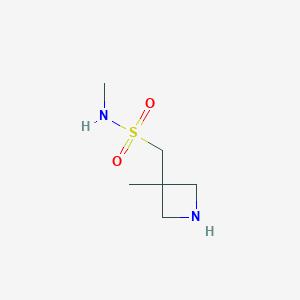
![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)

